
2-Cyclobutylethane-1-sulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutylethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C₆H₁₁ClOS. This compound is characterized by the presence of a sulfinyl chloride group attached to a cyclobutyl ring and an ethane chain. It is primarily used in organic synthesis and research due to its reactivity and unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylethane-1-sulfinyl chloride typically involves the chlorination of 2-Cyclobutylethanethiol. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds as follows:
2-Cyclobutylethanethiol+SOCl2→2-Cyclobutylethane-1-sulfinyl chloride+SO2+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutylethane-1-sulfinyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form sulfinamides, sulfinates, and sulfoxides, respectively.
Reduction Reactions: The compound can be reduced to 2-Cyclobutylethanethiol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can yield sulfonyl chlorides using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium at elevated temperatures.
Major Products Formed
Sulfinamides: Formed by reaction with amines.
Sulfinates: Formed by reaction with alcohols.
Sulfoxides: Formed by reaction with thiols.
Sulfonyl Chlorides: Formed by oxidation.
Applications De Recherche Scientifique
2-Cyclobutylethane-1-sulfinyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organosulfur compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfinamide-based pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials due to its unique reactivity.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Cyclobutylethane-1-sulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfinylating agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfinyl Chloride: Similar in structure but with a simpler alkyl group.
Ethanesulfinyl Chloride: Similar but lacks the cyclobutyl ring.
Propane-1-sulfinyl Chloride: Similar but with a longer alkyl chain.
Uniqueness
2-Cyclobutylethane-1-sulfinyl chloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in synthetic chemistry, offering different reactivity patterns compared to its simpler analogs.
Propriétés
Formule moléculaire |
C6H11ClOS |
|---|---|
Poids moléculaire |
166.67 g/mol |
Nom IUPAC |
2-cyclobutylethanesulfinyl chloride |
InChI |
InChI=1S/C6H11ClOS/c7-9(8)5-4-6-2-1-3-6/h6H,1-5H2 |
Clé InChI |
KZBNDKDKYFZZQY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CCS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


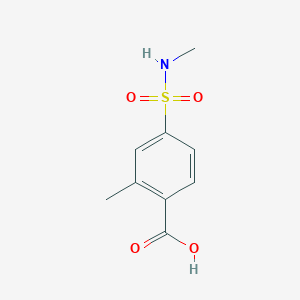
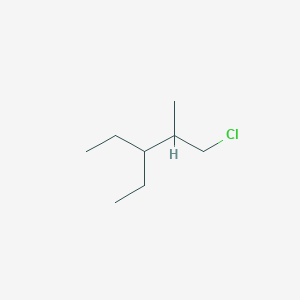
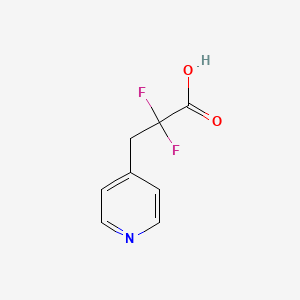
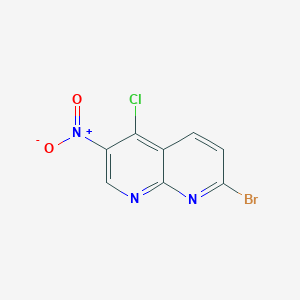

![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
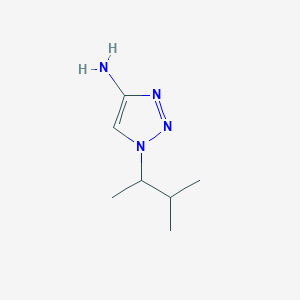
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)

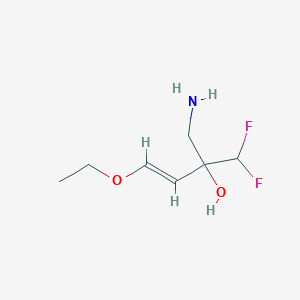


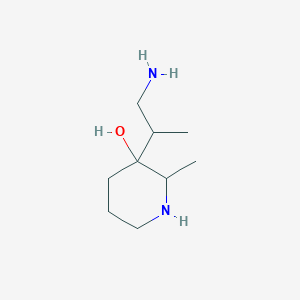
methanol](/img/structure/B13186406.png)
